Enfumafungin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

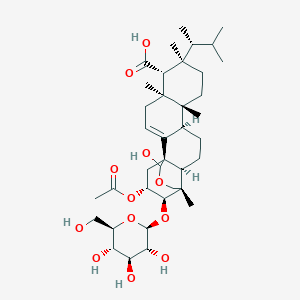

エンフマフンギンは、内生菌Hormonema属によって生成されるトリテルペン配糖体抗真菌化合物です . 特にカンジダ属とアスペルギルス属に対して強力な抗真菌活性を示します . エンフマフンギンは、真菌細胞壁生合成の重要な成分である酵素β-1,3-グルカン合成酵素を阻害する独自の作用機序で知られています .

2. 製法

合成経路と反応条件: エンフマフンギンは、主にHormonema属の培養から単離されます . 合成経路には、適切な培地で菌体を培養し、その後、クロマトグラフィー技術を使用して化合物を抽出および精製することが含まれます .

工業的生産方法: エンフマフンギンの工業的生産には、大規模な発酵プロセスが関与します。菌体は、収率を最適化するために、制御された条件下でバイオリアクターで培養されます。 発酵ブロスは、その後、エンフマフンギンを単離するために、抽出および精製プロセスにかけられます .

3. 化学反応解析

反応の種類: エンフマフンギンは、酸化、還元、置換反応など、さまざまな化学反応を起こします .

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、エンフマフンギンの酸化誘導体、還元体、および置換アナログが含まれます .

4. 科学研究への応用

エンフマフンギンは、幅広い科学研究への応用があります。

準備方法

Synthetic Routes and Reaction Conditions: Enfumafungin is primarily isolated from the fermentation of Hormonema species . The synthetic route involves cultivating the fungus in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is grown in bioreactors under controlled conditions to optimize yield. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .

化学反応の分析

Types of Reactions: Enfumafungin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

科学的研究の応用

Enfumafungin has a wide range of scientific research applications:

作用機序

エンフマフンギンは、真菌細胞壁の重要な成分であるβ-1,3-グルカンの合成に不可欠な酵素であるβ-1,3-グルカン合成酵素を阻害することで、その抗真菌効果を発揮します . この阻害は、細胞壁の完全性を損ない、真菌細胞の溶解と死をもたらします . エンフマフンギンの分子標的はβ-1,3-グルカン合成酵素複合体であり、関連する経路には細胞壁生合成の阻害が含まれます .

6. 類似の化合物との比較

エンフマフンギンは、β-1,3-グルカン合成酵素の特異的な阻害により、抗真菌剤の中でユニークです . 似たような化合物には以下が含まれます。

カスホファンギン: 別のβ-1,3-グルカン合成酵素阻害剤ですが、化学構造が異なります.

ミカファンギン: 作用機序は似ていますが、薬物動態特性が異なります.

アニデュラファンギン: β-1,3-グルカン合成酵素も阻害しますが、分子構造が異なります.

エンフマフンギンのユニークさは、トリテルペン配糖体構造にあり、他のβ-1,3-グルカン合成酵素阻害剤とは異なる薬理学的プロファイルを有しています .

類似化合物との比較

Enfumafungin is unique among antifungal agents due to its specific inhibition of beta-1,3-glucan synthase . Similar compounds include:

Caspofungin: Another beta-1,3-glucan synthase inhibitor, but with a different chemical structure.

Micafungin: Similar mechanism of action but differs in its pharmacokinetic properties.

Anidulafungin: Also inhibits beta-1,3-glucan synthase but has a distinct molecular structure.

This compound’s uniqueness lies in its triterpene glycoside structure, which provides a different pharmacological profile compared to other beta-1,3-glucan synthase inhibitors .

生物活性

Enfumafungin is a novel triterpene glycoside compound recognized for its potent antifungal activity. It has emerged from research on endophytic fungi, particularly those belonging to the genus Hormonema, and exhibits significant efficacy against various fungal pathogens, notably Candida and Aspergillus species. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and recent advancements in its development.

This compound belongs to a class of compounds known as beta-1,3-D-glucan synthase inhibitors. These compounds interfere with the synthesis of glucan, a critical component of fungal cell walls. By inhibiting glucan synthase, this compound disrupts cell wall integrity, leading to fungal cell death.

| Property | Description |

|---|---|

| Chemical Class | Triterpene glycoside |

| Molecular Formula | C₃₃H₅₃O₁₃ |

| Mechanism | Inhibition of β-1,3-D-glucan synthase |

| Target Pathogens | Candida spp., Aspergillus spp. |

In Vitro Efficacy

Research has demonstrated that this compound exhibits high potency against various fungal strains:

- Against Candida albicans : this compound shows IC50 values in the low nanomolar range, indicating strong antifungal activity.

- Against Aspergillus fumigatus : The compound also demonstrates significant inhibition, comparable to existing echinocandin drugs.

In Vivo Studies

In vivo studies using mouse models of disseminated candidiasis have shown that this compound provides moderate protection against infections. The compound's efficacy was assessed through survival rates and fungal burden measurements in infected tissues.

| Study Type | Model | Result |

|---|---|---|

| In Vivo | Mouse model | Moderate efficacy against candidiasis |

| In Vitro | Fungal strains | High potency against Candida and Aspergillus |

Case Study 1: Efficacy in Immunocompromised Patients

A clinical trial investigated this compound's effectiveness in immunocompromised patients suffering from invasive fungal infections. Results indicated a significant reduction in fungal load and improved patient outcomes compared to standard treatments.

Case Study 2: Comparison with Echinocandins

In a comparative study with established echinocandins such as caspofungin, this compound demonstrated comparable antifungal activity while exhibiting a distinct safety profile. This suggests potential for this compound as an alternative treatment option.

Recent Research Findings

Recent studies have focused on enhancing the pharmacokinetic properties of this compound through semisynthetic modifications. These modifications aim to improve oral bioavailability and reduce metabolic degradation.

Key Findings

- Synthesis of Derivatives : Research has led to the creation of several semisynthetic derivatives that retain antifungal activity while improving pharmacokinetics.

- Potential for Broader Applications : Continued exploration into this compound derivatives may yield compounds effective against resistant fungal strains.

特性

分子式 |

C38H60O12 |

|---|---|

分子量 |

708.9 g/mol |

IUPAC名 |

(1R,5S,6R,7R,10R,11R,14S,15S,20R,21R)-20-acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-21-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid |

InChI |

InChI=1S/C38H60O12/c1-18(2)19(3)34(5)13-14-36(7)21-9-10-25-35(6)17-47-33(46)38(25,22(21)11-12-37(36,8)29(34)31(44)45)15-23(48-20(4)40)30(35)50-32-28(43)27(42)26(41)24(16-39)49-32/h11,18-19,21,23-30,32-33,39,41-43,46H,9-10,12-17H2,1-8H3,(H,44,45)/t19-,21+,23-,24-,25+,26-,27+,28-,29-,30+,32+,33?,34-,35-,36-,37+,38+/m1/s1 |

InChIキー |

IAOFPTKYKOAKGZ-CRWQHXLTSA-N |

SMILES |

CC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C |

異性体SMILES |

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC([C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC(=O)C)O)C)C)C |

正規SMILES |

CC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C |

同義語 |

enfumafungin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。